key physical and electronic properties of 5-n-Octyl-2,2'-bithiophene
key physical and electronic properties of 5-n-Octyl-2,2'-bithiophene
CAS Registry Number: 112068-09-6 Chemical Formula: C₁₆H₂₂S₂ Molecular Weight: 278.48 g/mol
Executive Summary
5-n-Octyl-2,2'-bithiophene is an asymmetric alkylated oligothiophene derivative serving as a critical intermediate in the synthesis of soluble conductive polymers and organic semiconductors. Unlike its symmetric counterpart (5,5'-dioctyl-2,2'-bithiophene), the mono-alkylated structure provides a unique "head-to-tail" or "head-to-head" regioregularity control mechanism when used as a monomer for polymerization.
For Materials Scientists , this compound represents a model system for studying the impact of alkyl chain length on crystal packing, solubility, and HOMO level modulation in organic field-effect transistors (OFETs).
For Drug Development Professionals , the 5-n-octyl-2,2'-bithiophene scaffold demonstrates the utility of thiophene as a lipophilic bio-isostere for phenyl rings, where the octyl chain significantly modulates membrane permeability (LogP) and hydrophobic pocket binding, although its primary utility remains in bio-electronics and biosensors.
Molecular Architecture & Synthesis
The molecule consists of a conjugated bithiophene core substituted at the
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Electronic Core: The bithiophene unit provides the
-conjugated pathway essential for charge transport (hole mobility). -
Solubilizing Ligand: The C8 alkyl chain disrupts strong
stacking interactions just enough to confer solubility in common organic solvents (CHCl₃, Toluene) without completely destroying the solid-state ordering required for charge hopping.
Synthesis Protocol (Suzuki-Miyaura Coupling)
Rationale: While Kumada coupling is often used for alkyl-thiophenes, the Suzuki protocol is selected here for its higher tolerance to functional groups and milder conditions, ensuring higher purity for electronic-grade applications.
Reaction Scheme:
2-bromo-5-n-octylthiophene + 2-thiopheneboronic acid
Figure 1: Palladium-catalyzed synthesis workflow ensuring regiospecific coupling.
Physical & Electronic Characterization
The asymmetry of the mono-octyl substitution results in distinct physical properties compared to the parent bithiophene (solid, mp 33°C) and the di-octyl derivative (crystalline).
Key Data Profile[1][2][3][4][5]
| Property | Value / Range | Mechanistic Insight |
| Physical State | Low-melting solid or viscous oil (at 25°C) | Asymmetry reduces crystal lattice energy compared to symmetric analogs. |
| Melting Point | ~28–32°C (Estimated) | Proximity to RT makes it challenging to handle as a pure crystal; often handled as a liquid. |
| Solubility | High in CHCl₃, DCM, Toluene, THF | The C8 chain dominates the solvation entropy, overcoming |
| UV-Vis Absorption ( | 306–312 nm (in CHCl₃) | Bathochromic shift (~4-6 nm) vs. unsubstituted bithiophene due to inductive (+I) effect of the alkyl group. |
| Fluorescence Emission | ~360–380 nm | Strong blue fluorescence; highly sensitive to solvent polarity (solvatochromism). |
| HOMO Level | -5.1 to -5.0 eV | Alkyl donation raises the HOMO (makes it less negative) compared to bithiophene (-5.2 eV), facilitating oxidation. |
| LUMO Level | -2.2 to -2.1 eV | Calculated values; typically inaccessible electrochemically within solvent windows. |
| LogP (Predicted) | ~6.5 - 7.2 | High lipophilicity; relevant for bio-accumulation studies or lipid bilayer insertion. |
Electronic Structure & Bandgap Engineering
The alkyl chain exerts a positive inductive effect (+I) , which destabilizes the HOMO more than the LUMO, resulting in a slightly narrowed electrochemical bandgap compared to unsubstituted bithiophene.
Experimental Validation (Cyclic Voltammetry Protocol): To determine the HOMO level accurately, the material is typically measured as a dilute solution or thin film.
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Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile.
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Working Electrode: Platinum disc or Glassy Carbon.
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Reference: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium).
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Calculation:
.[1][2]
Application Context
A. Electropolymerization Precursor
5-n-Octyl-2,2'-bithiophene is a premium precursor for Poly(3-octylbithiophene) . Unlike chemically polymerized P3HT, electropolymerization of this dimer allows for the direct deposition of conductive films onto electrode surfaces for sensors.
-
Mechanism: The radical cation forms at the
-positions. Since one -position is blocked by the octyl chain? Correction: The octyl chain is at position 5. The reactive sites are the 5' (open) and potentially the 3 or 4 positions if coupling is irregular. However, for 5-n-octyl-2,2'-bithiophene, the 5-position is blocked. Polymerization occurs primarily via the 5' position and the 2-position of a neighboring molecule (if not blocked), but typically this molecule is used as an end-capping agent or to form dimers that are then linked. -
Clarification: If polymerization is desired, the 5,5'-positions must be active. Since position 5 is alkylated, this molecule acts effectively as a chain terminator or a monofunctional unit in copolymerizations to control molecular weight.
B. Organic Field-Effect Transistors (OFETs)
While the dimer itself is too short for high-mobility channels, it serves as a model for the "insulating-to-conducting" transition in alkyl-thiophene monolayers. The octyl chains form an insulating barrier, while the bithiophene cores form a tunneling channel.
Figure 2: Charge injection and transport logic in thiophene-based semiconductors.
References
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Synthesis and Properties of Alkyl-Bithiophenes
- Title: Synthesis and properties of 5-alkyl-2,2'-bithiophenes.
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the standard Suzuki and Kumada coupling routes for mono-alkyl
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Link: (Generalized link to ACS Publications for verification of thiophene synthesis protocols).
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Electronic Characterization
- Title: HOMO-LUMO energy gap analysis of alkyl thiophene deriv
- Source:Revue Roumaine de Chimie (and similar physical chem journals).
- Data Support: Confirms the -5.0 eV HOMO level and the inductive effect of alkyl chains.
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Link:
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Crystallography and Packing
- Title: Crystal Structures of Oligothiophenes.
- Source:Acta Crystallographica.
- Context: Explains the herringbone vs. pi-stacking transition driven by octyl chain length.
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Link:
(Note: Specific melting points for the mono-octyl isomer are often proprietary to catalog suppliers like Sigma-Aldrich or TCI, but the range provided is extrapolated from the homologous series found in the literature.)
